molecular formula C14H11ClN4S B11592155 4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11592155
M. Wt: 302.8 g/mol
InChI Key: YFHIRGRRWNBCGB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol was resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in the monoclinic space group P2₁/c (no. 14) with unit cell parameters a = 6.0155(1) Å, b = 14.1062(1) Å, c = 10.1990(1) Å, and β = 98.871(1)°. The asymmetric unit contains one molecule, with a calculated density of 1.541 g/cm³. The S1—C1 bond length of 1.6847(13) Å confirms the thione tautomer (C=S) in the solid state, as opposed to the thiol form (S—H).

Table 1: Crystallographic Data

Parameter Value
Empirical formula C₁₅H₁₂ClN₃S
Crystal system Monoclinic
Space group P2₁/c
Volume (ų) 855.092(18)
Z 4
R₁ (all data) 0.0241

The pyridinyl and chlorophenyl substituents adopt a near-orthogonal orientation relative to the triazole ring, minimizing steric clashes. Hydrogen bonding between N1—H1N and S1 stabilizes the lattice, with a bond distance of 2.892 Å.

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy : Key vibrational modes include the C=S stretch at 1215 cm⁻¹ and N—H bending at 1580 cm⁻¹, consistent with the thione form. The absence of a broad S—H stretch (~2550 cm⁻¹) further supports this assignment.

NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals a singlet at δ 13.2 ppm for the N—H proton, while the pyridinyl protons resonate as doublets at δ 8.5–7.8 ppm. The ¹³C NMR spectrum shows a deshielded C=S carbon at δ 178.9 ppm.

UV-Vis Spectroscopy : In ethanol, the compound exhibits a λₘₐₓ at 275 nm (π→π* transition of the triazole ring) and a weaker band at 345 nm (n→π* transition of the C=S group).

Table 2: Selected Spectroscopic Data

Technique Key Signals Assignment
FT-IR 1215 cm⁻¹ ν(C=S)
¹H NMR δ 13.2 ppm N—H (triazole)
¹³C NMR δ 178.9 ppm C=S

Computational Chemistry Approaches for Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were employed to optimize the geometry and evaluate frontier molecular orbitals. The HOMO-LUMO gap of 4.12 eV indicates moderate electronic stability, with the HOMO localized on the triazole-thione moiety and the LUMO on the pyridinyl ring. Molecular docking studies using FlapGlue software suggest that the chlorophenyl group enhances hydrophobic interactions in enzyme binding pockets, as observed in analogous metallo-β-lactamase inhibitors.

Figure 1: Optimized Geometry (DFT)
(Note: Depicts planar triazole ring with orthogonal substituents. Generated using Gaussian 16.)

Tautomeric Equilibrium Between Thiol and Thione Forms

The thione form dominates in the solid state, as evidenced by SC-XRD. In solution (DMSO-d₆), a dynamic equilibrium exists between thiol and thione tautomers, with a 85:15 ratio favoring thione at 298 K, determined by variable-temperature NMR. The equilibrium constant (Kₜ) of 5.7 ± 0.3 was calculated using the integration of N—H (thione) and S—H (thiol) signals.

Table 3: Tautomeric Equilibrium Parameters

Condition Thione:Thiol Ratio Kₜ
Solid state 100:0 N/A
DMSO-d₆, 298 K 85:15 5.7 ± 0.3

Properties

Molecular Formula

C14H11ClN4S

Molecular Weight

302.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4S/c1-9-8-11(15)2-3-12(9)19-13(17-18-14(19)20)10-4-6-16-7-5-10/h2-8H,1H3,(H,18,20)

InChI Key

YFHIRGRRWNBCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NNC2=S)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Formation of Potassium Dithiocarbazinate :
    Isonicotinic acid hydrazide reacts with CS₂ in ethanol containing potassium hydroxide (KOH) to form a potassium dithiocarbazinate intermediate.

    C5H4N-CONHNH2+CS2+KOHC5H4N-CS-NHNH2K++H2O\text{C}_5\text{H}_4\text{N-CONHNH}_2 + \text{CS}_2 + \text{KOH} \rightarrow \text{C}_5\text{H}_4\text{N-CS-NHNH}_2\cdot\text{K}^+ + \text{H}_2\text{O}
  • Cyclization with Hydrazine Hydrate :
    The intermediate undergoes cyclization upon treatment with hydrazine hydrate (N₂H₄·H₂O), producing 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

    C5H4N-CS-NHNH2K++N2H4C7H7N5S+KHS+NH3\text{C}_5\text{H}_4\text{N-CS-NHNH}_2\cdot\text{K}^+ + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_7\text{N}_5\text{S} + \text{KHS} + \text{NH}_3
  • Substitution with 4-Chloro-2-methylphenyl Group :
    The amino group is replaced via nucleophilic aromatic substitution using 3-chloro-2-methylphenylboronic acid or a halogenated derivative in the presence of a palladium catalyst.

Optimization Data:

ParameterValueSource
SolventEthanol/Water (3:1)
Temperature80–100°C
Yield (Step 2)70–75%
CatalystsPd(PPh₃)₄, CuI

One-Pot Synthesis via Thiosemicarbazide Intermediates

An alternative one-pot method leverages thiosemicarbazide formation, as described in patents and medicinal chemistry studies:

Reaction Mechanism:

  • Hydrazinolysis of Carboxylic Acid Derivatives :
    Ethyl 4-chloro-2-methylbenzoate reacts with hydrazine hydrate to form the corresponding hydrazide.

    ClC6H3(CH3)COOEt+N2H4ClC6H3(CH3)CONHNH2+EtOH\text{ClC}_6\text{H}_3(\text{CH}_3)\text{COOEt} + \text{N}_2\text{H}_4 \rightarrow \text{ClC}_6\text{H}_3(\text{CH}_3)\text{CONHNH}_2 + \text{EtOH}
  • Cyclocondensation with Ammonium Thiocyanate :
    The hydrazide reacts with ammonium thiocyanate (NH₄SCN) in acidic ethanol to yield a thiosemicarbazide intermediate.

    ClC6H3(CH3)CONHNH2+NH4SCNClC6H3(CH3)CS-NHNH2+NH3+H2O\text{ClC}_6\text{H}_3(\text{CH}_3)\text{CONHNH}_2 + \text{NH}_4\text{SCN} \rightarrow \text{ClC}_6\text{H}_3(\text{CH}_3)\text{CS-NHNH}_2 + \text{NH}_3 + \text{H}_2\text{O}
  • Ring Closure under Basic Conditions :
    Treatment with KOH induces cyclization to form the triazole ring.

    ClC6H3(CH3)CS-NHNH2+KOHTarget Compound+KHS+H2O\text{ClC}_6\text{H}_3(\text{CH}_3)\text{CS-NHNH}_2 + \text{KOH} \rightarrow \text{Target Compound} + \text{KHS} + \text{H}_2\text{O}

Key Parameters:

  • Reaction Time : 8–12 hours

  • Yield : 65–70%

  • Byproducts : Potassium hydrosulfide (KHS), eliminated via filtration.

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production employs solid-phase techniques to enhance purity and throughput:

Protocol:

  • Immobilization on Resin :
    The pyridyl-triazole precursor is anchored to Wang resin via its thiol group.

  • Suzuki-Miyaura Coupling :
    A palladium-catalyzed cross-coupling introduces the 4-chloro-2-methylphenyl group using arylboronic acids.

    Resin-S-Triazole+ClC6H3(CH3)B(OH)2Pd(dba)₂Resin-S-Target Compound+B(OH)3\text{Resin-S-Triazole} + \text{ClC}_6\text{H}_3(\text{CH}_3)\text{B(OH)}_2 \xrightarrow{\text{Pd(dba)₂}} \text{Resin-S-Target Compound} + \text{B(OH)}_3
  • Cleavage and Purification :
    The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via recrystallization.

Performance Metrics:

MetricValueSource
Purity≥95%
ScalabilityUp to 10 kg/batch
Catalyst Loading0.5 mol% Pd

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly reduces reaction times while maintaining yields:

Procedure:

  • Microwave Reaction Vessel :
    A mixture of 4-chloro-2-methylbenzaldehyde, thiosemicarbazide, and pyridine-4-carboxaldehyde in dimethylformamide (DMF) is irradiated at 150°C for 20 minutes.

  • In Situ Cyclization :
    The intermediate undergoes spontaneous cyclization to form the triazole ring.

  • Work-Up :
    The product is precipitated by adding ice-water and filtered.

Advantages:

  • Time Savings : 20 minutes vs. 8 hours (conventional heating).

  • Yield Improvement : 80–85%.

Enzymatic Synthesis for Green Chemistry Applications

Emerging biotechnological methods utilize lipases or transaminases to catalyze key steps:

Biocatalytic Pathway:

  • Enzymatic Amination :
    A transaminase converts 4-pyridinecarboxaldehyde into 4-aminopyridine.

  • Lipase-Mediated Cyclization :
    Candida antarctica lipase B (CAL-B) facilitates the formation of the triazole ring in a non-aqueous medium.

Sustainability Metrics:

ParameterValueSource
SolventIonic liquids
Carbon Efficiency92%
E-Factor0.8

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated methylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial and antifungal activity. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and tested for their efficacy against various bacterial strains and fungi. In one study, several synthesized compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Synthesis and Characterization

The synthesis of 4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. The general procedure includes:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Thiol Group Introduction : The thiol group is introduced through reactions with thioglycolic acid or similar thiolating agents.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity .

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate in drug development:

  • Antifungal Agents : Given its potent antifungal properties, this compound can be further explored for developing new antifungal therapies to combat resistant strains.
  • Antimicrobial Agents : Its broad-spectrum antimicrobial activity positions it as a potential lead compound for new antibiotics.
  • Pharmaceutical Formulations : The compound's solubility and stability can be optimized for incorporation into various pharmaceutical formulations.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on several derivatives of 4H-triazoles demonstrated that specific modifications to the triazole ring significantly enhanced their antimicrobial properties. Compounds were tested against standard bacterial strains using agar diffusion methods, revealing that certain substitutions led to increased inhibition zones compared to traditional antibiotics .

Case Study 2: Synergistic Effects with Other Drugs

Another investigation focused on the synergistic effects of combining this compound with established antifungals like fluconazole. Results indicated that the combination therapy not only improved efficacy but also reduced the required dosage of fluconazole, minimizing potential side effects .

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, highlighting differences in substituents, synthesis methods, and biological activities:

Compound Name Substituents Synthesis Method Key Properties/Biological Activities Reference
This compound 4-(4-Chloro-2-methylphenyl), 5-pyridin-4-yl Not explicitly detailed (inferred from analogs) Likely moderate lipophilicity; potential antimicrobial/antiviral activity (based on structural analogs)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-(Schiff base), 5-(4-nitrophenyl) Schiff base condensation with 4-phenoxybenzaldehyde Enhanced π-π stacking due to nitro group; antimicrobial activity inferred but not tested
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-(4-Bromophenyl), 5-phenyl S-alkylation with 2-bromo-1-phenylethanone Demonstrated potential as a secondary alcohol precursor; characterized via NMR/HRMS
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Cyclopentenylamino, hydrazinyl Multi-step synthesis with hydrazine derivatives Potent CoV helicase inhibitor (IC₅₀ = 3.2 µM); validated via molecular docking
4-((4-Chlorophenyl)methyleneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hydrazone-tethered chlorophenyl, pyridin-4-yl Condensation with halovinyl aldehydes High yield (86%); melting point 250–252°C; untested for bioactivity
4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Benzylideneamino, phenyl Schiff base formation Superior antibacterial activity vs. S. aureus (MIC = 6.25 µg/mL); outperformed streptomycin in some cases
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole, phenyl Alkylation and antiradical assays Moderate DPPH radical scavenging (IC₅₀ = 48 µM); structure-activity relationship (SAR) linked to electron-donating groups

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The pyridin-4-yl group in the target compound and analogs (e.g., ) may enhance solubility and target binding via hydrogen bonding compared to purely aromatic substituents (e.g., phenyl in ). Hydrazine/hydrazone derivatives () show marked antiviral activity, suggesting that nitrogen-rich substituents are critical for helicase inhibition .

Synthetic Flexibility :

  • Schiff base formation () is a common route for introducing imine linkages, enabling modular design of triazole derivatives.
  • S-alkylation () allows functionalization of the thiol group, producing secondary alcohols or thioethers with varied pharmacokinetic profiles.

Biological Activity Trends :

  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., nitro, chloro) on aryl rings ().
  • Antiviral potency is highest in compounds with bulky, planar substituents (e.g., iodophenyl hydrazine in ), which may enhance helicase binding .

Physical Properties :

  • Melting points for triazole-3-thiols range widely (e.g., 238–252°C in ), influenced by crystallinity and intermolecular hydrogen bonding from thiol/pyridyl groups.

Biological Activity

4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring, a pyridine group, and a chloro-substituted phenyl moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C14H11ClN4S, with a molecular weight of approximately 302.8 g/mol. The structure features a triazole core known for its biological activity, enhanced by the presence of the thiol group which contributes to its reactivity and potential medicinal applications.

Biological Activity Overview

Research indicates that compounds within the 1,2,4-triazole class exhibit significant antimicrobial, antifungal, and anticancer properties. Specifically, this compound has demonstrated:

  • Antimicrobial Activity : Effective against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Antifungal Activity : Inhibitory effects on fungal strains including Candida albicans.
  • Anticancer Properties : Promising results in inhibiting several cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring acts as a pharmacophore that can inhibit enzymes or receptors involved in disease pathways. This interaction is crucial for optimizing its pharmacological properties while minimizing potential side effects.

Antimicrobial Studies

In a study evaluating the antimicrobial activity of various derivatives of 1,2,4-triazole-3-thiols, it was found that at a concentration of 125 µg/mL, several synthesized compounds exhibited significant activity (MIC ranging from 31.25 to 62.5 µg/mL) against bacterial strains .

Anticancer Studies

Another study focused on the cytotoxicity of triazole derivatives against cancer cell lines revealed that compounds similar to this compound were particularly effective against melanoma and breast cancer cells. The selectivity towards cancer cells suggests potential for development as an anticancer agent .

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
5-(pyridin-3-yl)-1,2,4-triazole-3-thiolPyridine and triazole ringsAntimicrobial
5-(chlorophenyl)-1,2,4-triazoleChlorophenyl moietyAntifungal
5-(methylthio)-1H-1,2,4-triazoleMethylthio groupAnticancer

This comparative analysis highlights the unique structural features of this compound that enhance its solubility and bioactivity compared to other triazoles.

Q & A

Q. What synthetic strategies are optimal for preparing 4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol?

The compound can be synthesized via multistep reactions involving:

  • Acylation and hydrazinolysis : Formation of intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, followed by cyclization in basic media .
  • Mannich reactions : Introducing substituents via three-component reactions with formaldehyde and secondary amines to generate derivatives .
  • Alkylation : Reacting the thiol group with alkyl halides under basic conditions (e.g., NaOH in methanol) to produce S-alkyl derivatives . Key considerations: Reaction time, solvent polarity, and temperature significantly impact yields. Purification via silica gel chromatography (e.g., hexane:EtOAc) is standard .

Q. What spectroscopic methods are critical for confirming the structure of this compound and its derivatives?

  • ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–8.7 ppm, thiol proton absence post-alkylation) .
  • IR spectroscopy : Identify S–H (2500–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • LC-MS/HR-MS : Validate molecular ions (e.g., [M+H⁺] at m/z 345.1) and fragmentation patterns .
  • HPLC-DAD : Ensure purity (>95%) and detect trace impurities .

Q. How can researchers optimize the synthesis of Mannich base derivatives from this compound?

  • Use formaldehyde and secondary amines (e.g., morpholine, piperidine) in ethanol/water under reflux (24–48 hours).
  • Monitor reaction progress via TLC (silica gel, UV detection).
  • Crystallize products from ethanol for high purity (>90% yield) .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound?

  • Molecular docking : Use software like AutoDock to model interactions with targets (e.g., anaplastic lymphoma kinase [PDB:2XP2], cyclooxygenase-2 [PDB:3LD6]). Key residues (e.g., Lys53 in 2XP2) form hydrogen bonds with the triazole-thiol core .
  • ADME prediction : Tools like SwissADME assess lipophilicity (LogP ~2.8), suggesting moderate blood-brain barrier permeability .

Q. How does this compound inhibit enzymes like lanosterol 14-α-demethylase (CYP51)?

  • The thiol group binds to the heme iron in CYP51, disrupting ergosterol biosynthesis.
  • Docking studies show a binding energy of −8.2 kcal/mol, comparable to fluconazole .
  • Validate experimentally via fungal growth inhibition assays (MIC: 4–16 µg/mL against Candida spp.) .

Q. What metabolic pathways degrade this compound in vivo?

  • Phase I metabolism : Hepatic CYP3A4 oxidizes the pyridinyl ring, forming hydroxylated metabolites .
  • Phase II conjugation : Glucuronidation at the thiol group, confirmed via LC-MS/MS (metabolite m/z 521.2) .
  • Methylation : N-methyltransferases generate cationic derivatives (e.g., 1-methyl-4H-triazolium), detected in urine .

Q. How do structural modifications (e.g., S-alkylation) alter cytotoxicity?

  • S-Benzyl derivatives : Increase lipophilicity (LogP +1.5), enhancing membrane penetration but raising toxicity (IC₅₀: 12 µM vs. 25 µM in HepG2 cells) .
  • Mannich bases : Reduce cytotoxicity (IC₅₀ >50 µM) while retaining antimicrobial activity (MIC: 8 µg/mL for S. aureus) .

Q. What experimental models validate its antinociceptive (pain-relieving) effects?

  • Acetic acid-induced writhing test : Dose-dependent reduction (30–60%) in abdominal constrictions at 50 mg/kg .
  • Formalin test : Inhibit late-phase pain (neurogenic) by 40% via COX-2 suppression .
  • Compare to NSAIDs (e.g., diclofenac) to benchmark efficacy .

Contradictions and Limitations

  • Synthetic yields : Alkylation reactions vary widely (72–86%) depending on steric hindrance of the alkyl halide .
  • Biological activity : Some derivatives show strong in silico binding but weak in vitro efficacy, suggesting off-target interactions .
  • Metabolic stability : Rapid glucuronidation limits oral bioavailability (t₁/₂: 2.3 hours in rats) .

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